molecular formula C23H20N4O4S B266394 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

Cat. No. B266394
M. Wt: 448.5 g/mol
InChI Key: HAQYMKIZPLJQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide, also known as AQ-RA 741, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and drug development.

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide 741 has been shown to have potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, this compound 741 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound 741 has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In cardiovascular disease, this compound 741 has been found to reduce inflammation and oxidative stress, as well as improve endothelial function.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide 741 involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound 741 has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound 741 has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. This compound 741 has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide 741 in lab experiments is its potential for multiple applications in various areas of research. However, one limitation is that this compound 741 can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research involving N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide 741. One area of research is the development of this compound 741 analogues with improved potency and selectivity. Another area of research is the investigation of the potential of this compound 741 in combination with other drugs for cancer therapy. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective and cardiovascular effects of this compound 741.

Synthesis Methods

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide 741 can be synthesized using a multistep process involving the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminoquinoxaline in the presence of a base, followed by the addition of 1,3-benzodioxole-5-amine. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.

properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H20N4O4S/c1-14-7-10-21(15(2)11-14)32(28,29)27-23-22(25-17-5-3-4-6-18(17)26-23)24-16-8-9-19-20(12-16)31-13-30-19/h3-12H,13H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

HAQYMKIZPLJQBW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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